

# Application Notes and Protocols: Ret-IN-26 for Cell Culture

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## Compound of Interest

Compound Name: Ret-IN-26

Cat. No.: B12368025

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## Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development and function of several tissues. However, aberrant RET signaling, driven by mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). These genetic alterations lead to constitutive activation of the RET kinase, promoting uncontrolled cell proliferation and survival through downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades.

**Ret-IN-26** is a potent and selective, ATP-competitive inhibitor of the RET kinase. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of **Ret-IN-26** in cancer cell lines harboring activating RET alterations.

## Quantitative Data

The inhibitory activity of **Ret-IN-26** was assessed against wild-type and various mutant forms of the RET kinase in both biochemical and cell-based assays.

### Table 1: In Vitro Kinase Inhibition Profile of Ret-IN-26

Target Kinase	IC50 (nM)
RET (Wild-Type)	12.5
RET (V804M)	22.8
RET (M918T)	15.3
KIF5B-RET	10.1
CCDC6-RET	11.7
VEGFR2	> 10,000
FGFR1	> 10,000

IC50 values were determined using a LanthaScreen™ Eu Kinase Binding Assay.

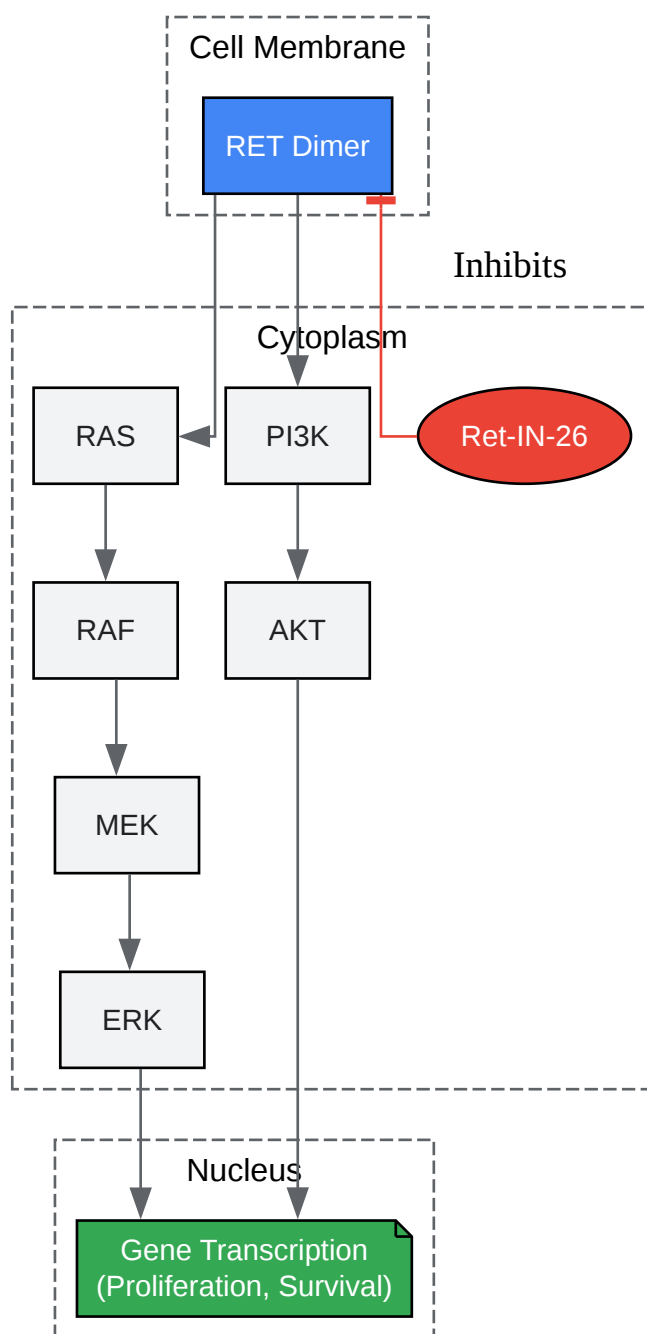
## Table 2: Cellular Activity of Ret-IN-26 in RET-Altered Cancer Cell Lines

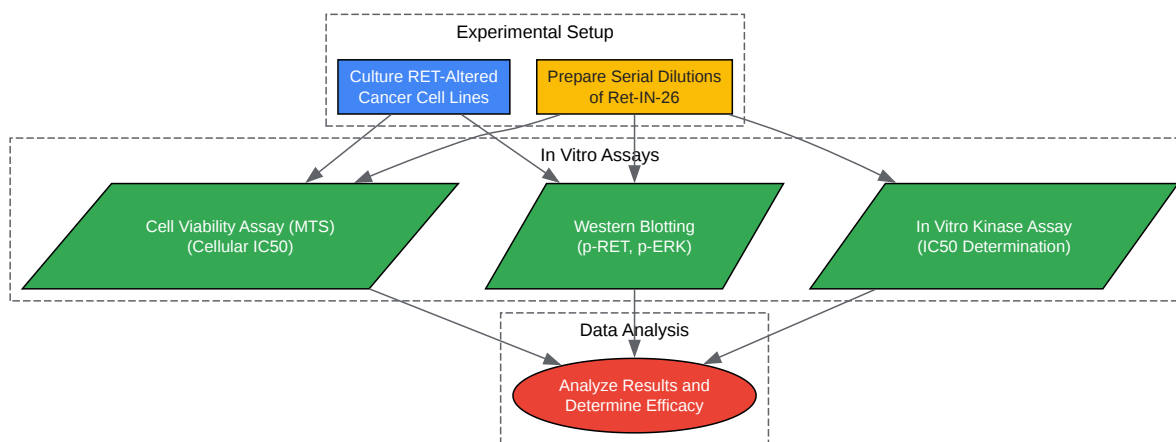
Cell Line	RET Alteration	Cell Viability IC50 (nM)
LC-2/ad	CCDC6-RET	25.6
CUTO22	KIF5B-RET	21.3
Ba/F3-RET M918T	M918T	30.1
Ba/F3-RET V804M	V804M	45.2

Cell viability was assessed using an MTS assay after 72 hours of treatment.

## Signaling Pathway

Constitutive activation of RET leads to the phosphorylation of downstream signaling molecules, promoting cell proliferation and survival. **Ret-IN-26** inhibits RET autophosphorylation, thereby blocking these downstream signals.





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